molecular formula C12H18BrNS B1399570 1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine CAS No. 1411330-14-7

1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine

Cat. No.: B1399570
CAS No.: 1411330-14-7
M. Wt: 288.25 g/mol
InChI Key: DTJQXIPXVHAJCP-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine is a chemical compound that features a brominated thiophene ring attached to a piperidine structure.

Preparation Methods

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and 4,4-dimethylpiperidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base like sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the piperidine, facilitating the nucleophilic attack on the aldehyde group of 5-bromothiophene-2-carbaldehyde.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control.

Chemical Reactions Analysis

1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced forms.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine can be compared with similar compounds such as:

    (5-Bromothiophen-2-yl)methylamine: This compound has a similar thiophene structure but differs in the piperidine moiety, affecting its reactivity and applications.

    2-Acetyl-5-bromothiophene: This compound shares the bromothiophene core but has different functional groups, leading to distinct chemical properties and uses

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNS/c1-12(2)5-7-14(8-6-12)9-10-3-4-11(13)15-10/h3-4H,5-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJQXIPXVHAJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=C(S2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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